Odd-Chain Fatty Acid LC-MS Mixture
Description
Overview of Odd-Chain Fatty Acids in Biological Systems
For a long time, OCFAs were largely considered minor components of the total fatty acid pool in humans, with even-chain fatty acids dominating the landscape. nih.govmdpi.com However, accumulating evidence suggests that these once-overlooked molecules may play significant roles in various physiological processes.
Odd-chain fatty acids are carboxylic acids with a hydrocarbon chain containing an odd number of carbon atoms. wikipedia.orgwikiwand.com Structurally, they are similar to their even-chained counterparts, being generally colorless and soluble in alcohols. wikipedia.orgwikiwand.com Their biosynthesis and metabolism, however, follow slightly different pathways. wikipedia.orgwikiwand.com While even-chain fatty acids are synthesized from two-carbon acetyl-CoA units, the synthesis of OCFAs begins with a three-carbon propionyl-CoA primer. wikipedia.org The degradation of OCFAs also differs, yielding propionyl-CoA in addition to acetyl-CoA, a process that involves three additional enzymes. wikipedia.org
Historically, OCFAs were often dismissed as having little physiological importance in humans due to their low concentrations. nih.govmdpi.com In fact, their perceived insignificance led to their common use as internal standards in gas chromatography-mass spectrometry (GC-MS) and LC-MS methods for analyzing total fatty acids and intact lipids. nih.govmdpi.com This perspective began to shift as epidemiological studies and more sophisticated analytical methods revealed associations between OCFA levels and various health outcomes. nih.govresearchgate.net The realization that OCFA concentrations can vary in different physiological and pathological states has challenged the long-held assumption of their biological inertness. mdpi.com
Among the various OCFAs, several have garnered significant research attention. The most commonly studied are the saturated C15:0 (pentadecanoic acid) and C17:0 (margaric acid), along with the monounsaturated C17:1. nih.govmdpi.comwikipedia.org These fatty acids are found in sources such as dairy products and the fat of ruminant animals. wikipedia.orgresearchgate.net Their presence in human tissues and circulation has been linked to dietary intake, but evidence also points towards potential endogenous production. nih.govresearchgate.net The investigation into these specific OCFAs is driven by their potential roles as biomarkers and their associations with various health conditions. nih.govresearchgate.net
Role of Liquid Chromatography-Mass Spectrometry (LC-MS) in Advanced Lipidomics
The rise of lipidomics as a key area of biomedical research is intrinsically linked to the development of powerful analytical platforms like LC-MS. chromatographyonline.comnih.gov This technology has revolutionized our ability to comprehensively analyze the lipidome, providing detailed quantitative and qualitative information. chromatographyonline.com
LC-MS is a cornerstone of modern lipidomics, offering a robust method for the comprehensive profiling of fatty acids. jsbms.jpnih.gov The technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov This allows for the separation of complex lipid mixtures and the identification and quantification of individual fatty acid species, even those present at very low concentrations. nih.gov The use of ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) further enhances resolution and throughput, enabling the analysis of a wide range of lipids in biological samples. nih.govmdpi.com
LC-MS offers several distinct advantages over other analytical techniques, such as gas chromatography (GC), for the analysis of OCFAs. A significant benefit is that LC-MS often does not require the derivatization of fatty acids, a necessary step in GC analysis that can introduce variability. nih.govgenedata.com Furthermore, LC-MS provides higher sensitivity and selectivity, allowing for the detection of a broader range of fatty acids, including novel and low-abundant species. genedata.com The ability to separate isobaric and isomeric compounds, which have the same mass but different structures, is another key advantage of LC-MS, providing more accurate and detailed lipid profiles. nih.gov This is particularly crucial for distinguishing between different OCFA isomers and understanding their specific biological roles.
Detailed Research Findings
Recent research has leveraged LC-MS to delve deeper into the world of OCFAs, leading to significant findings. For instance, a targeted lipidomics method using LC-MS was developed to quantify odd-chain fatty acyl-containing lipids in colon cancer tissues. nih.gov This study successfully detected 776 lipid species with odd-chain fatty acyl residues, revealing a remodeling of triacylglycerol profiles in cancerous tissues. nih.gov
Another study highlighted the development of a high-throughput LC-MS method for the analysis of 51 long-chain fatty acids and their oxygenated derivatives (oxylipins). chromatographyonline.com While this method was optimized for a broad range of fatty acids, the principles and techniques are directly applicable to the specific and sensitive quantification of OCFAs in various biological matrices. chromatographyonline.com
The table below summarizes key research findings related to the LC-MS analysis of odd-chain fatty acids.
| Research Focus | Key Findings | Reference |
| OCFA Profiling in Colon Cancer | Developed a targeted LC-MS method that identified 776 odd-chain fatty acyl lipid species and revealed triacylglycerol remodeling in colon cancer tissues. | nih.gov |
| High-Throughput Fatty Acid Analysis | Created a high-throughput LC-MS method for quantifying 51 long-chain fatty acids and oxylipins, demonstrating the platform's capability for comprehensive lipid analysis. | chromatographyonline.com |
| OCFA as Biomarkers | OCFAs, particularly C15:0 and C17:0, are increasingly recognized as important biomarkers for dietary intake and are associated with various health outcomes. | nih.govresearchgate.net |
| Endogenous OCFA Metabolism | Evidence suggests that in addition to dietary sources, OCFAs can be endogenously synthesized, challenging previous assumptions about their origins. | nih.govresearchgate.net |
Properties
Origin of Product |
United States |
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Advanced Lc Ms Methodologies for Odd Chain Fatty Acid Analysis
Challenges and Considerations in LC-MS-Based OCFA Quantification
The quantitative analysis of odd-chain fatty acids by LC-MS is complicated by several factors that can impact the accuracy and precision of the results. Addressing these challenges is critical for obtaining reliable data, particularly when dealing with complex biological matrices.
Odd-chain fatty acids are often present at trace levels in various biological samples, making their detection and quantification a significant challenge. The inherent low concentrations of these analytes necessitate highly sensitive analytical methods. In LC-MS, achieving low limits of detection (LOD) and limits of quantification (LOQ) is paramount. For instance, methods have been developed that can detect fatty acids in the picogram range. The sensitivity of an LC-MS method is influenced by several factors, including the ionization efficiency of the analytes, the choice of mass spectrometer, and the sample preparation process. For trace-level OCFAs, optimizing these parameters is crucial to ensure that the signal intensity is sufficient for accurate measurement and to distinguish it from background noise.
While less of a concern for a standard mixture of distinct odd-chain fatty acids, the resolution of isomeric and isobaric species becomes critical when analyzing complex biological samples where various fatty acid isomers may be present. Isomers are molecules that have the same molecular formula but different structural arrangements. For example, positional isomers of unsaturated fatty acids can be difficult to separate chromatographically. Similarly, isobaric compounds, which have the same nominal mass, can interfere with the quantification of the target analyte if not adequately resolved.
High-resolution mass spectrometry (HRMS) can help distinguish between isobaric interferences by providing accurate mass measurements. However, for structural isomers, chromatographic separation is essential. The choice of the liquid chromatography column and the mobile phase composition are critical for achieving the necessary resolution. For instance, C18 reversed-phase columns are commonly used and can provide good separation based on the hydrophobicity of the fatty acids. jsbms.jp The elution order is generally influenced by the carbon chain length and the degree of unsaturation.
The ionization efficiency of fatty acids in electrospray ionization (ESI), the most common ionization technique used in LC-MS, is highly dependent on their chemical properties and the analytical conditions. Fatty acids, being carboxylated lipids, are typically analyzed in negative ion mode, where they are deprotonated to form [M-H]⁻ ions. However, the efficiency of this process can be suppressed by the acidic mobile phases often required for optimal chromatographic separation on reversed-phase columns.
To overcome this, various strategies have been employed. One approach is the use of ion-pairing agents in the mobile phase. Another, more common, strategy is chemical derivatization to introduce a readily ionizable group, which can significantly enhance the ionization efficiency in positive ion mode. This not only improves sensitivity but can also lead to more stable and reproducible signals.
Comprehensive Sample Preparation Strategies for LC-MS Lipidomics
The quality of the data obtained from LC-MS analysis is heavily dependent on the sample preparation process. The primary goals of sample preparation are to efficiently extract the lipids of interest from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection.
The choice of lipid extraction technique depends on the nature of the biological matrix (e.g., plasma, serum, tissues, cells) and the specific lipids being targeted. The principle behind most lipid extraction methods is the partitioning of lipids into an organic solvent phase, leaving more polar molecules in the aqueous phase.
Several established methods are widely used for lipid extraction:
Folch Method: This classic method uses a chloroform (B151607)/methanol mixture to extract lipids. It is a robust and widely applicable technique.
Bligh-Dyer Method: A modification of the Folch method, the Bligh-Dyer method uses a smaller volume of the chloroform/methanol/water solvent system, making it suitable for smaller sample sizes.
Methyl-tert-butyl ether (MTBE) Extraction: This method offers a safer alternative to chloroform and provides a distinct separation of the organic and aqueous phases, simplifying the collection of the lipid-containing layer.
The efficiency of these methods can vary for different lipid classes, and it is crucial to validate the chosen method for the specific odd-chain fatty acids being analyzed. The table below summarizes the key features of these common lipid extraction techniques.
| Extraction Method | Solvent System | Key Advantages |
| Folch | Chloroform/Methanol | High extraction efficiency for a broad range of lipids. |
| Bligh-Dyer | Chloroform/Methanol/Water | Suitable for smaller sample volumes. |
| MTBE | Methyl-tert-butyl ether/Methanol/Water | Safer solvent, good phase separation. |
Chemical derivatization is a powerful strategy to improve the analytical performance of LC-MS for fatty acids. By modifying the carboxyl group of the fatty acid, it is possible to significantly enhance ionization efficiency, improve chromatographic separation, and increase the specificity of detection.
A variety of derivatization reagents have been developed for this purpose. These reagents typically introduce a tag that is easily ionizable in positive ESI mode, leading to a substantial increase in sensitivity compared to the analysis of underivatized fatty acids in negative ion mode. Some common derivatization strategies include:
Esterification: Converting the carboxylic acid to an ester, for example, a methyl ester, can improve volatility for GC-MS, but for LC-MS, derivatization with reagents that introduce a charged group is more common.
Amidation: Reacting the carboxylic acid with an amine-containing reagent to form an amide is another effective approach.
The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired level of sensitivity and the compatibility with the LC-MS system. The following table provides examples of derivatization reagents and their impact on LC-MS analysis of fatty acids.
| Derivatization Reagent Class | Example Reagent | Effect on LC-MS Analysis |
| Pyridinium-based | N-(4-aminomethylphenyl)pyridinium (AMPP) | Introduces a permanent positive charge, significantly enhancing ionization efficiency in positive ESI mode. |
| Hydrazine-based | 3-Nitrophenylhydrazine (3-NPH) | Improves ionization and allows for sensitive detection. |
| Amine-based | 2-Picolylamine | Forms an amide derivative that ionizes well in positive mode. |
Derivatization Approaches for Enhanced LC-MS Detection and Ionization
Purpose and Selection of Derivatization Reagents (e.g., DMAQ, DMED, Aniline)
The primary purpose of derivatization in fatty acid analysis is to improve detection sensitivity and chromatographic separation. nih.govresearchgate.net By converting the polar carboxyl group into a less polar, more volatile derivative, issues like peak tailing can be overcome. researchgate.net Furthermore, derivatization can introduce a readily ionizable group, which significantly enhances the signal response in mass spectrometry, a technique where fatty acids inherently show poor ionization efficiency. nih.govresearchgate.net This is particularly crucial for quantifying low-abundance OCFAs in complex biological matrices. nih.gov
The selection of a derivatization reagent is critical and depends on the analytical goals. Several reagents have been successfully employed for the analysis of fatty acids, including odd-chain fatty acids.
5-(dimethylamino)-1-carbohydrazide-isoquinoline (DMAQ): This reagent is utilized to accurately and sensitively quantify both free and esterified fatty acids. nih.gov Derivatization with DMAQ introduces four easily ionizable nitrogen atoms, which markedly improves ionization efficiency under positive electrospray ionization (ESI) mode. nih.gov The reaction with DMAQ is carried out under mild conditions and has been shown to significantly enhance detection sensitivity and provide good chromatographic separation performance for fatty acids. nih.gov
N,N-dimethylethylenediamine (DMED): DMED is another effective reagent that converts the carboxylic acid group into a tertiary amine. researchgate.net This modification allows the derivatized fatty acid to be easily protonated under acidic conditions, greatly enhancing its sensitivity in ESI-based LC-MS/MS measurements in the positive ion mode. researchgate.netnih.gov This method has proven to be simple, fast, and sensitive for the quantification of short-chain fatty acids and can be adapted for OCFAs. nih.gov
Aniline (B41778): Aniline and its isotopically labeled counterparts (e.g., ¹³C-aniline) are used in derivatization strategies for the quantitative analysis of fatty acids. nih.govmdpi.com This approach allows for the use of an isotope-labeled internal standard strategy, where the sample fatty acids are derivatized with the unlabeled aniline and spiked with standards derivatized with the labeled version, enabling accurate quantification. mdpi.com However, some studies have reported variable derivatization efficiencies with aniline, suggesting that reaction conditions must be carefully optimized. nih.gov
| Derivatization Reagent | Purpose | Impact on Analysis |
| DMAQ | Introduces easily ionizable nitrogen atoms. | Significantly improves ionization efficiency in positive ESI mode, enhancing sensitivity. nih.gov |
| DMED | Converts carboxylic acid to a tertiary amine. | Allows for easy protonation, greatly enhancing sensitivity in positive ion mode. researchgate.netnih.gov |
| Aniline | Enables isotopic labeling strategies. | Facilitates accurate quantification using stable isotope-labeled internal standards. nih.govmdpi.com |
Impact on Analytical Sensitivity and Polarity
Derivatization has a profound impact on both the analytical sensitivity and polarity of fatty acids, which are intrinsically linked in LC-MS analysis.
Analytical Sensitivity: The most significant benefit of derivatization is the substantial increase in detection sensitivity. researchgate.net Underivatized fatty acids have low ionization efficiencies, particularly in the commonly used ESI source in negative ion mode. researchgate.net By attaching a chemical group with a permanent positive charge or a moiety that is easily protonated (like a tertiary amine from DMED or the nitrogen groups in DMAQ), the derivatization process facilitates a "charge reversal". nih.govnih.govresearchgate.net This allows for detection in the positive ion mode, which is often more sensitive and less prone to background interference, leading to detection limits in the nanomolar to femtomolar range. researchgate.netnih.gov For example, derivatization with DMAQ has been shown to lower the limit of quantitation to below 100 ng/L for various fatty acids. nih.gov
Polarity: Fatty acids are polar molecules, which can lead to poor retention and peak shape on reversed-phase LC columns. sigmaaldrich.com Derivatization converts the polar carboxylic acid group into a less polar ester or amide. researchgate.netnih.gov This reduction in polarity leads to better interaction with the non-polar stationary phase in reversed-phase chromatography, resulting in improved peak shape, better separation from other components in the sample matrix, and more reproducible retention times. researchgate.net
Strategic Use of Internal Standards for OCFA Quantification
Accurate quantification in LC-MS is highly dependent on the use of appropriate internal standards (IS) to correct for variations in sample preparation, injection volume, and instrument response.
Stable Isotope-Labeled Internal Standards for Absolute Quantification
For the most accurate and precise quantification (absolute quantification), stable isotope-labeled internal standards are the gold standard. nih.gov These are molecules that are chemically identical to the analyte of interest but have one or more atoms (e.g., ²H, ¹³C, ¹⁵N) replaced with a heavier isotope.
These labeled standards co-elute with the unlabeled analyte and have nearly identical chemical and physical properties, including extraction efficiency and ionization response. nih.gov The mass spectrometer can distinguish between the analyte and the IS based on their mass difference. By adding a known amount of the stable isotope-labeled standard to the sample prior to extraction, any sample loss or variation during the analytical process will affect both the analyte and the standard equally. nih.gov This allows for the calculation of the absolute concentration of the analyte with high accuracy. Isotope-coded derivatization reagents, such as ¹³C/¹⁵N-DMAQ or ¹³C-aniline, can also be used to generate the labeled internal standards in situ. nih.govmdpi.com
Odd-Chain Fatty Acids as Internal Standards for Even-Chain Counterparts
Historically, odd-chain fatty acids, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), were frequently used as internal standards for the quantification of even-chain fatty acids. nih.govresearchgate.net This practice was based on the assumption that OCFAs are present in insignificant concentrations in most biological samples. nih.govresearchgate.net Because they are structurally similar to even-chain fatty acids, they were expected to behave similarly during extraction and analysis.
However, a growing body of research has shown that OCFAs are not always present in negligible amounts and that their concentrations can vary with diet and in certain disease states. nih.govresearchgate.netechemi.com The endogenous presence of the OCFA used as an internal standard can lead to an overestimation of the standard's concentration and, consequently, an underestimation of the analyte's concentration, introducing significant error. researchgate.net Therefore, while the use of OCFAs as internal standards can be acceptable in specific, well-validated cases (e.g., in plant lipids where they are rare), it is crucial to first confirm their absence or low abundance in the sample matrix. researchgate.net For many applications, particularly in animal and clinical biochemistry, the use of shorter-chain OCFAs like tridecanoic acid (C13:0) or, more preferably, stable isotope-labeled standards is recommended to avoid quantification errors. researchgate.net
Liquid Chromatography Separation Techniques for OCFAs
The separation of fatty acids prior to mass spectrometric detection is a critical step in LC-MS analysis. The choice of chromatographic technique influences the resolution of individual fatty acids from each other and from interfering matrix components.
Reversed-Phase Liquid Chromatography Applications
Reversed-phase liquid chromatography (RPLC) is the most widely used separation technique for fatty acids, including OCFAs. aocs.orgaocs.org In RPLC, the stationary phase is non-polar (e.g., C18 or octadecylsilyl), and the mobile phase is polar.
The separation principle in RPLC for fatty acids is based on their hydrophobicity. aocs.org Retention time increases with the length of the carbon chain and decreases with the number of double bonds. aocs.orgaocs.org A double bond reduces the effective chain length, making the fatty acid more polar and causing it to elute earlier. For instance, an 18:1 fatty acid will typically elute just after a 16:0 fatty acid. aocs.org This allows for the separation of a complex mixture of fatty acids based on both chain length and degree of unsaturation. jsbms.jp
Modern RPLC columns, including those used in ultra-high-performance liquid chromatography (UHPLC), offer high efficiency and allow for rapid separation of fatty acids, often in a matter of minutes. nih.govresearchgate.net The use of derivatization, as discussed previously, can further improve the chromatographic behavior of fatty acids in RPLC by reducing their polarity. researchgate.net While RPLC is excellent for separating fatty acids by chain length and unsaturation, it may have limitations in distinguishing between certain positional isomers. uib.no
| Parameter | Effect on RPLC Retention Time |
| Increased Carbon Chain Length | Increases retention time (elutes later). aocs.org |
| Increased Number of Double Bonds | Decreases retention time (elutes earlier). aocs.org |
Hydrophilic Interaction Liquid Chromatography (HILIC) for Specific OCFA Classes
Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique adept at separating polar and hydrophilic compounds. sigmaaldrich.com It serves as a powerful alternative to reversed-phase liquid chromatography (RP-LC) for analytes that are poorly retained on non-polar stationary phases. nih.gov In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent, like acetonitrile, and a small amount of aqueous buffer. sigmaaldrich.com The retention mechanism is primarily based on the partitioning of analytes between the mobile phase and a water-enriched layer on the surface of the stationary phase. sigmaaldrich.com More hydrophilic analytes partition more into the stationary phase's water layer, resulting in stronger retention. sigmaaldrich.com
While RP-LC is commonly employed for the analysis of fatty acids, HILIC offers a complementary approach, particularly for specific classes of odd-chain fatty acids (OCFAs) that may be more polar due to modifications such as hydroxylation or the presence of other polar functional groups. The elution order in HILIC is often the opposite of that observed in reversed-phase chromatography. chromatographyonline.com The use of HILIC is advantageous when coupling with electrospray ionization-mass spectrometry (ESI-MS) because the high organic content of the mobile phase is compatible with efficient spray formation. chromatographyonline.comchromatographyonline.com
Various stationary phases are available for HILIC, including bare silica, diol, amide, and zwitterionic phases, each offering different selectivity for various metabolites. chromatographyonline.comchromatographyonline.com The choice of stationary phase can be optimized for specific OCFA classes to achieve the desired separation from matrix interferents. chromatographyonline.com
Optimization of Chromatographic Parameters for OCFA Separation
The effective separation of OCFAs by liquid chromatography coupled with mass spectrometry (LC-MS) is contingent upon the careful optimization of several chromatographic parameters. These parameters influence the retention, resolution, and peak shape of the analytes.
Mobile Phase Composition: In reversed-phase chromatography, the mobile phase typically consists of an aqueous component and an organic solvent. The strength of the organic mobile phase is a critical factor; for fatty acids, a gradient elution is often employed where the proportion of the organic solvent is increased over time to elute analytes with increasing hydrophobicity. jsbms.jp The choice of organic solvent (e.g., acetonitrile, methanol) and aqueous additives (e.g., formic acid, ammonium (B1175870) acetate) can significantly impact ionization efficiency and chromatographic selectivity. researchgate.netmdpi.com For instance, adding modifiers like ammonium formate (B1220265) or ammonium acetate (B1210297) can improve the electrospray ionization response. mdpi.comnih.gov
Stationary Phase Selection: The choice of the stationary phase is crucial for achieving adequate retention and selectivity. C18 columns are widely used for the separation of fatty acids due to their hydrophobic nature. nih.gov However, for very-long-chain fatty acids (VLCFAs), C4 or C8 columns may be more suitable. jsbms.jp The particle size of the stationary phase material also plays a role; smaller particles can lead to higher efficiency and better resolution, which is a hallmark of ultra-high-performance liquid chromatography (UHPLC).
Column Temperature: The column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing retention times and peak shapes. researchgate.net Optimization of the column temperature can lead to improved separation efficiency.
Flow Rate: The flow rate of the mobile phase through the column impacts the analysis time and the efficiency of the separation. Higher flow rates can shorten run times but may lead to a decrease in resolution. The optimal flow rate is dependent on the column dimensions and particle size.
Interactive Data Table: Chromatographic Parameters for OCFA Analysis
| Parameter | Typical Range/Options | Effect on Separation |
|---|---|---|
| Mobile Phase Organic Solvent | Acetonitrile, Methanol | Affects retention time and selectivity. |
| Mobile Phase Additive | Formic Acid, Ammonium Acetate, Ammonium Formate | Improves peak shape and ionization efficiency. |
| Stationary Phase | C18, C8, HILIC (Amide, Diol) | Determines retention mechanism and selectivity. |
| Column Temperature | 25 - 40 °C | Influences retention time, peak shape, and mobile phase viscosity. |
| Flow Rate | 0.15 - 0.5 mL/min | Impacts analysis time and separation efficiency. |
Mass Spectrometry Acquisition Modes for Odd-Chain Fatty Acids
Ionization Sources and Polarity Selection (ESI, APCI; Positive/Negative Ion Mode)
The choice of ionization source and polarity is critical for the sensitive and specific detection of OCFAs. Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of fatty acids. quora.com
Ionization Sources:
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. It typically generates protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode. quora.com For fatty acids, ESI is generally performed in negative ion mode due to the acidic nature of the carboxylic acid group, which readily loses a proton. nih.gov However, derivatization can be employed to introduce a permanent positive charge, allowing for highly sensitive analysis in positive ion mode. nih.gov
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar molecules and is less susceptible to matrix effects than ESI. It can be an alternative for certain OCFA analyses.
Polarity Selection:
Negative Ion Mode: This is the preferred mode for the analysis of underivatized fatty acids, as the carboxylic acid group is easily deprotonated to form [M-H]- ions. quora.com The addition of a weak base to the mobile phase can enhance deprotonation.
Positive Ion Mode: While less common for native fatty acids, positive ion mode can be used, especially after derivatization to introduce a readily ionizable group. nih.gov The general rule is that molecules with acidic moieties favor negative polarity, while those with basic groups like amines favor positive polarity. researchgate.net Experimentally testing both polarities is often the best approach to determine the one that provides the highest signal intensity and signal-to-noise ratio for the specific OCFAs of interest. researchgate.net
Targeted Mass Spectrometry Approaches: Multiple Reaction Monitoring (MRM)
Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive targeted mass spectrometry technique. proteomics.com.au It is performed on a triple quadrupole mass spectrometer and is ideal for the quantification of known OCFAs in complex biological matrices. proteomics.com.aunih.gov
The principle of MRM involves the selection of a specific precursor ion (typically the molecular ion of the OCFA) in the first quadrupole (Q1). This precursor ion is then fragmented in the second quadrupole (q2), which acts as a collision cell. In the third quadrupole (Q3), one or more specific product ions (fragments) are selected and detected. proteomics.com.au The specificity of this technique comes from monitoring a specific precursor-to-product ion transition. nih.gov
The high sensitivity of MRM is achieved because the mass spectrometer is dedicated to monitoring only a few specific transitions, ignoring all other ions. proteomics.com.au This leads to a significant improvement in the signal-to-noise ratio. For accurate quantification, isotopically labeled internal standards are often used for each target analyte. nih.govspringernature.com
Key Advantages of MRM for OCFA Analysis:
High sensitivity and specificity. proteomics.com.au
Accurate quantification, especially when using isotope dilution. nih.govspringernature.com
Ability to analyze multiple compounds in a single run. proteomics.com.au
Untargeted and Discovery-Based Mass Spectrometry: Data-Dependent Acquisition (DDA) and High-Resolution Mass Spectrometry (HRMS)
Untargeted and discovery-based mass spectrometry approaches are employed to comprehensively profile all detectable OCFAs in a sample, without prior knowledge of their identity.
Data-Dependent Acquisition (DDA): DDA is a common acquisition strategy used in discovery-based proteomics and metabolomics. In a DDA experiment, the mass spectrometer performs a full scan to detect all ions within a specified mass range. Based on predefined criteria (e.g., intensity threshold), the most intense ions from the full scan are automatically selected for fragmentation (MS/MS). nih.gov This process is repeated throughout the chromatographic run, generating a large dataset of MS and MS/MS spectra that can be used to identify and characterize a wide range of compounds. nih.gov
High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide very high mass accuracy and resolution. This allows for the determination of the elemental composition of an ion based on its accurate mass, which is a powerful tool for the identification of unknown compounds. researchgate.netcnr.it When coupled with LC, HRMS is extensively used in untargeted metabolomics to profile complex biological samples. nih.gov The high resolution also helps to distinguish between isobaric interferences, which are compounds with the same nominal mass but different elemental compositions.
The combination of UHPLC for high-efficiency separation and HRMS for accurate mass measurements provides a robust platform for untargeted lipidomics and the discovery of novel OCFAs. dovepress.com
Analytical Validation and Quality Assurance for LC-MS Methods
The validation of an LC-MS method is essential to ensure that it is reliable, reproducible, and suitable for its intended purpose. The validation process involves assessing several key parameters according to established guidelines.
Key Validation Parameters:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Linearity and Range: The range over which the response of the method is directly proportional to the concentration of the analyte. Calibration curves should have a correlation coefficient (r²) greater than 0.99. nih.govmdpi.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter between a series of measurements. Precision is often expressed as the relative standard deviation (RSD) and is assessed at different levels (intra-day and inter-day). nih.govmdpi.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. researchgate.net
Recovery: The efficiency of the sample preparation procedure, determined by comparing the analyte response in a processed sample to the response of a standard solution.
Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte.
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Quality Assurance: Quality assurance (QA) involves the implementation of procedures to ensure the quality and integrity of the data. This includes the regular use of quality control (QC) samples, which are typically pooled samples that are analyzed periodically throughout the analytical run to monitor the performance of the LC-MS system. dovepress.com
Interactive Data Table: Analytical Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
|---|---|---|
| Selectivity | Ability to distinguish the analyte from other substances. | No significant interfering peaks at the retention time of the analyte. |
| Linearity (r²) | Correlation between concentration and instrument response. | > 0.99 |
| Accuracy | Closeness of measured value to the true value. | Within ±15% of the nominal concentration (±20% at LOQ). |
| Precision (RSD) | Agreement between replicate measurements. | ≤ 15% (≤ 20% at LOQ). |
| Recovery | Efficiency of sample extraction. | Consistent, precise, and reproducible. |
Assessment of Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
A fundamental aspect of quantitative LC-MS analysis is establishing the linear range of the assay. This is the concentration range over which the instrument response is directly proportional to the analyte concentration. For OCFA analysis, linearity is typically evaluated by preparing a series of calibration standards at different concentrations and analyzing them. The resulting data are then used to construct a calibration curve by plotting the peak area against the concentration. The linearity is often expressed by the coefficient of determination (R²), with values greater than 0.99 considered indicative of a strong linear relationship. nih.gov
The limits of detection (LOD) and quantification (LOQ) are critical parameters that define the sensitivity of the analytical method. The LOD is the lowest concentration of an analyte that can be reliably detected above the background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These are often determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ. thermofisher.com In OCFA analysis using LC-MS, reported LOQs can be in the low nanomolar range. dntb.gov.ua For certain derivatization strategies, LODs in the femtomole range have been achieved. nih.gov
Table 1: Linearity, LOD, and LOQ for Selected Fatty Acids in LC-MS Analysis
| Fatty Acid | Linear Range | R² | LOD | LOQ |
| Palmitic Acid | 1-5000 ng/mL | >0.98 | 1 ng/mL | 5 ng/mL |
| Oleic Acid | 1-5000 ng/mL | >0.98 | 1 ng/mL | 5 ng/mL |
| Linoleic Acid | 1-5000 ng/mL | >0.98 | 5 ng/mL | 10 ng/mL |
| Arachidonic Acid | 1-5000 ng/mL | >0.98 | 0.5 ng/mL | 2 ng/mL |
This table is interactive and represents typical values reported in LC-MS based fatty acid analysis.
Evaluation of Accuracy, Precision, and Reproducibility
Accuracy, precision, and reproducibility are paramount for ensuring the reliability of quantitative data. Accuracy refers to the closeness of a measured value to the true value. It is often assessed by analyzing quality control (QC) samples with known concentrations and calculating the percentage recovery. For many applications, an accuracy within 85-115% is considered acceptable. frontiersin.org
Precision is a measure of the random error and reflects the closeness of repeated measurements. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-assay precision (repeatability), which assesses the variation within a single analytical run, and inter-assay precision (intermediate precision), which measures the variation between different runs on different days. An RSD of less than 15% is a common acceptance criterion for both intra- and inter-assay precision. nih.gov
Reproducibility refers to the ability of a method to produce consistent results across different laboratories, instruments, and analysts. While not always assessed in routine validation, it is a critical parameter for method transfer and inter-laboratory studies.
Strategies for Matrix Effect Mitigation
The matrix effect is a phenomenon where the ionization of the target analyte is suppressed or enhanced by co-eluting compounds from the sample matrix. nih.gov This can significantly impact the accuracy and reproducibility of LC-MS measurements. Several strategies can be employed to mitigate matrix effects in OCFA analysis.
One of the primary approaches is to improve sample preparation to remove interfering substances. Common techniques include:
Liquid-Liquid Extraction (LLE): This method separates analytes from the matrix based on their differential solubility in two immiscible liquids. researchgate.net
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain either the analytes of interest or the interfering matrix components. researchgate.net
Chromatographic optimization is another effective strategy. By adjusting the mobile phase composition, gradient profile, or column chemistry, it is often possible to chromatographically separate the OCFAs from the matrix components that cause ion suppression or enhancement. chromatographyonline.com
The use of internal standards is a widely accepted method to compensate for matrix effects. Ideally, stable isotope-labeled internal standards (SIL-IS) for each OCFA are used, as they have nearly identical chemical and physical properties to the analyte and will be affected by the matrix in the same way. chromatographyonline.com
Advanced Data Processing and Bioinformatic Analysis in LC-MS-Based OCFA Studies
The large and complex datasets generated by LC-MS-based OCFA studies necessitate sophisticated data processing and bioinformatic tools for meaningful interpretation. These tools are essential for transforming raw data into biologically relevant information.
Software Platforms for Chromatographic and Mass Spectrometric Data Analysis
A variety of software platforms are available for processing raw LC-MS data. These platforms typically perform tasks such as peak picking, peak alignment, and feature identification. Some commonly used open-source and commercial software include:
LIQUID: An open-source software for the semi-automated processing and visualization of LC-MS/MS-based lipidomics data. nih.govpnnl.gov
OpenMS: An open-source C++ library with Python bindings for LC/MS data management, analysis, and visualization. openms.de
LipidFinder: This software automates lipid identification and quantification from LC-MS data. creative-proteomics.comlipidmaps.org
LIMSA and SECD: Instrument-independent software tools for the analysis of MS-MS and LC-MS lipidomics data. nih.gov
These platforms facilitate the initial processing of raw data, preparing it for subsequent statistical and bioinformatic analysis.
Statistical and Chemometric Approaches (e.g., PCA, OPLS-DA)
Multivariate statistical methods are crucial for identifying patterns and significant differences in large OCFA datasets. Two commonly employed techniques are Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA).
Principal Component Analysis (PCA) is an unsupervised method used for exploratory data analysis. metwarebio.com It reduces the dimensionality of the data while retaining most of the variation, allowing for the visualization of sample clustering and the identification of outliers. researchgate.net
Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) is a supervised method that is used to model the relationship between the lipidomics data and a pre-defined variable, such as a disease state or treatment group. metwarebio.com OPLS-DA is particularly useful for identifying the specific OCFAs that are most responsible for the separation between groups. lipotype.com
Table 2: Comparison of PCA and OPLS-DA in Metabolomics
| Feature | Principal Component Analysis (PCA) | Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) |
| Type | Unsupervised | Supervised |
| Purpose | Exploratory data analysis, outlier detection, pattern recognition | Group separation, biomarker identification |
| Input | Data matrix (e.g., lipid concentrations) | Data matrix and class labels |
| Output | Scores plot showing sample distribution, loadings plot showing variable contributions | Scores plot showing group separation, loadings plot identifying discriminatory variables |
This is an interactive table summarizing the key differences between PCA and OPLS-DA.
Integration with Lipidomics and Metabolomics Databases
For the confident identification and biological interpretation of OCFAs, it is essential to integrate the experimental data with comprehensive lipidomics and metabolomics databases. These databases contain a wealth of information on lipid structures, properties, and their involvement in metabolic pathways. Some of the key databases include:
LIPID MAPS®: A large, curated database of lipids and their associated genes and proteins. creative-proteomics.comcreative-proteomics.com It provides a standardized nomenclature and classification system for lipids. ucdavis.edu
SwissLipids: A comprehensive database of known lipids, including their structures and annotations. creative-proteomics.com
LipidBank: A public database of natural lipids, encompassing a wide range of lipid categories. creative-proteomics.com
Human Metabolome Database (HMDB): A comprehensive, web-based resource containing detailed information about small molecule metabolites found in the human body, including OCFAs.
By cross-referencing experimental data with these databases, researchers can confirm the identity of detected OCFAs and gain insights into their potential biological roles and metabolic pathways.
Exogenous Origins of Odd-Chain Fatty Acids
The primary sources of OCFAs for humans and other non-ruminant animals are external, derived from dietary intake and the metabolic activity of the gut microbiome.
Odd-chain fatty acids are present in a variety of food sources, with ruminant fats being a major contributor. The estimated daily intake of OCFAs from a typical Western diet is approximately 1.0 gram, primarily sourced from beef and dairy products. bohrium.comresearchgate.net In Asian countries, significant dietary sources include fermented products like nātto and certain types of fish. bohrium.comresearchgate.net For individuals following vegan or vegetarian diets, algae, select plants, and mushrooms serve as important sources of OCFAs. bohrium.comresearchgate.net
The most common OCFAs found in the diet are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). nih.govnih.gov These fatty acids are produced by the rumen microbiome of animals like cows and are subsequently incorporated into their fat deposits and milk. nih.gov When humans consume these products, the OCFAs are absorbed and integrated into various tissues and biological systems. Studies have shown a positive correlation between the consumption of dairy products and increased plasma concentrations of OCFAs. nih.govresearchgate.net
Dietary Sources of Odd-Chain Fatty Acids
| Food Source Category | Specific Examples | Primary Odd-Chain Fatty Acids |
|---|---|---|
| Ruminant Products | Beef, Dairy (Milk, Cheese, Butter) | Pentadecanoic acid (C15:0), Heptadecanoic acid (C17:0) |
| Fish | Various species, especially fermented fish | Varies by species |
| Plants and Vegetables | Algae, certain seeds, and leafy greens (via phytol) | Phytanic acid (a branched-chain fatty acid that can be metabolized to OCFAs) |
| Fermented Foods | Nātto | Varies |
The gut microbiota plays a role in the production of short-chain fatty acids, including propionate (B1217596), which is a key precursor for the synthesis of OCFAs. wikipedia.org Propionate is produced by intestinal bacteria through the fermentation of dietary fibers. nih.gov This microbially-derived propionate can then be absorbed by the host and utilized in various metabolic pathways, including the synthesis of OCFAs. nih.gov
Endogenous Biosynthetic Pathways of Odd-Chain Fatty Acids
In addition to exogenous sources, the body can synthesize OCFAs through several endogenous pathways. These pathways allow for the de novo synthesis of OCFAs and their production from the modification of other fatty acids.
De novo lipogenesis is the process of synthesizing fatty acids from non-lipid precursors. While this pathway typically produces even-chain fatty acids using acetyl-CoA as the primary building block, it can be adapted to synthesize OCFAs. ahajournals.orgnih.gov The key difference in the synthesis of OCFAs is the use of propionyl-CoA as the initial primer molecule instead of acetyl-CoA. wikipedia.orgnih.gov
The process begins with the carboxylation of propionyl-CoA to form methylmalonyl-CoA. Fatty acid synthase then utilizes propionyl-CoA as the starting unit and sequentially adds two-carbon units from malonyl-CoA. nih.gov This results in the formation of long-chain fatty acids with an odd number of carbon atoms, such as pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). wikipedia.orgresearchgate.net
Alpha-oxidation is a metabolic pathway that breaks down fatty acids by removing one carbon atom at a time from the carboxyl end of the molecule. wikipedia.org This process occurs in the peroxisomes and is particularly important for the metabolism of branched-chain fatty acids like phytanic acid, which cannot be broken down by the more common beta-oxidation pathway due to a methyl group on its beta-carbon. wikipedia.orgourbiochemistry.combyjus.com
The alpha-oxidation of even-chain fatty acids can lead to the production of odd-chain fatty acids. nih.govresearchgate.netourbiochemistry.com The process involves the hydroxylation of the alpha-carbon, followed by the removal of the original carboxyl carbon. nih.gov This results in a fatty acid that is one carbon shorter. When an even-chain fatty acid undergoes alpha-oxidation, the resulting product is an odd-chain fatty acid. This pathway contributes to the endogenous pool of OCFAs and is considered a potential mechanism for their production in human adipocytes. nih.govresearchgate.net
Propionyl-CoA is a central molecule in the metabolism of OCFAs, serving as both a product of their degradation and a key precursor for their synthesis. nih.govacs.orgwikipedia.org The oxidation of fatty acids with an odd number of carbons proceeds via the beta-oxidation pathway until the final three carbons remain as propionyl-CoA. libretexts.orgaklectures.compharmaxchange.info
Beyond being a product of OCFA breakdown, propionyl-CoA is the essential starting block for their de novo synthesis and elongation. nih.govacs.orgtandfonline.com Propionyl-CoA can be generated from several sources, including:
The catabolism of certain amino acids, such as isoleucine, valine, methionine, and threonine. wikipedia.orgwikipedia.org
The breakdown of odd-chain fatty acids themselves. wikipedia.org
The side-chain oxidation of cholesterol. wikipedia.org
Once formed, propionyl-CoA can be used by fatty acid synthase to initiate the synthesis of OCFAs, as described in the de novo lipogenesis section. nih.govacs.orgfrontiersin.org This highlights the critical role of propionyl-CoA in linking various metabolic pathways to the synthesis and homeostasis of odd-chain fatty acids.
Key Precursors and Pathways in Endogenous OCFA Synthesis
| Pathway | Key Precursor | Mechanism | Primary OCFA Products |
|---|---|---|---|
| De Novo Lipogenesis | Propionyl-CoA | Propionyl-CoA acts as a primer for fatty acid synthase, followed by elongation with malonyl-CoA units. | Pentadecanoic acid (C15:0), Heptadecanoic acid (C17:0) |
| Alpha-Oxidation | Even-chain fatty acids | Removal of a single carbon atom from the carboxyl end of an even-chain fatty acid. | Odd-chain fatty acids (e.g., C17:0 from C18:0) |
3 Biosynthesis, Metabolism, and Homeostasis of Odd-Chain Fatty Acids
The synthesis and metabolic processing of odd-chain fatty acids (OCFAs) are intrinsically linked to the catabolism of specific amino acids and unique enzymatic pathways that provide the necessary three-carbon precursor, propionyl-CoA.
1 Conversion from Propiogenic Amino Acids (Valine, Isoleucine, Threonine, Methionine)
Odd-chain fatty acids are primarily synthesized using propionyl-CoA as a primer instead of the acetyl-CoA used for even-chain fatty acids wikipedia.org. A significant source of this propionyl-CoA is the catabolism of several essential amino acids, often referred to as propiogenic amino acids. The carbon skeletons of valine, isoleucine, threonine, and methionine are degraded through pathways that ultimately yield propionyl-CoA proteinlounge.comstackexchange.comyoutube.com.
The breakdown of these amino acids involves a series of enzymatic reactions, including transamination and oxidative decarboxylation, which convert them into intermediates that feed into a common pathway culminating in propionyl-CoA proteinlounge.comnih.gov. This metabolic link makes the availability of these amino acids a contributing factor to the endogenous pool of odd-chain fatty acids.
Table 1: Propiogenic Amino Acids and their Contribution to Propionyl-CoA
| Propiogenic Amino Acid | Metabolic Pathway Contribution | Key Intermediate |
|---|---|---|
| Valine | Catabolism yields propionyl-CoA. nih.govsketchy.comtaylorandfrancis.com | Isobutyryl-CoA |
| Isoleucine | Catabolism yields both acetyl-CoA and propionyl-CoA. nih.govsketchy.comtaylorandfrancis.com | 2-methylbutyryl-CoA |
| Threonine | Catabolism can proceed through a pathway that generates propionyl-CoA. nih.govsketchy.comlibretexts.org | α-ketobutyrate |
2 Metabolic Flux through Alpha-Ketobutyrate and Methylmalonyl-CoA Pathways
The conversion of precursors into a form that can be utilized for either energy production or biosynthesis involves distinct metabolic routes.
The alpha-ketobutyrate pathway is particularly relevant for the metabolism of threonine and methionine. Threonine is deaminated to generate α-ketobutyrate, which is then converted into propionyl-CoA by the pyruvate (B1213749) dehydrogenase complex frontiersin.orgnih.gov. Alpha-ketobutyrate serves as a key intermediate linking the catabolism of these amino acids to the propionyl-CoA pool nih.gov.
The methylmalonyl-CoA pathway is a central route for the metabolism of propionyl-CoA derived from all propiogenic sources, including amino acids and the beta-oxidation of odd-chain fatty acids frontiersin.orgnih.govfiveable.me. This pathway converts propionyl-CoA into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, through a sequence of three enzymatic reactions sketchy.comlibretexts.orgaocs.org.
Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA wikipedia.orgyoutube.comsketchy.com. This step requires ATP and bicarbonate sketchy.comwikipedia.org.
Isomerization (Epimerization): Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA into its L-isomer, L-methylmalonyl-CoA wikipedia.orgsketchy.comaocs.org.
Rearrangement: Methylmalonyl-CoA mutase, an enzyme requiring vitamin B12 (cobalamin) as a cofactor, catalyzes the rearrangement of L-methylmalonyl-CoA to form succinyl-CoA wikipedia.orgsketchy.comfiveable.melibretexts.org.
This conversion is crucial as it provides a direct link between odd-chain fatty acid metabolism and the central energy-producing pathways of the cell fiveable.me.
Biological Significance and Research Applications of Odd Chain Fatty Acids in Biological Systems
Odd-Chain Fatty Acids as Research Biomarkers
The unique origins and metabolic pathways of OCFAs make them valuable biomarkers in clinical and nutritional research. Their circulating levels can reflect both external dietary habits and internal metabolic shifts, providing a window into an individual's physiological state.
Indicators of Dietary Intake and Metabolic Status
For many years, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) have been utilized as biomarkers for the consumption of dairy fat. nih.govnih.gov This is because ruminant animals produce significant amounts of these OCFAs through the fermentation of fibrous plant materials in their rumen. youtube.comyoutube.com Consequently, higher levels of circulating C15:0 and C17:0 in humans have been correlated with a greater intake of milk and other dairy products. nih.govplos.org Studies have shown positive correlations between plasma phospholipid C15:0 and self-reported intake of total dairy, cheese, and butter. plos.orgnih.gov
However, the role of OCFAs as straightforward dietary biomarkers is more complex than initially thought. Research has revealed that the gut microbiota can also contribute to the body's OCFA pool. cosmeticsandtoiletries.comreddit.com Specifically, the microbial fermentation of dietary fiber in the human colon produces propionate (B1217596), a three-carbon short-chain fatty acid that can be used by the liver to synthesize OCFAs. researchgate.netnih.gov This suggests that elevated OCFA levels may not only indicate high dairy consumption but also a diet rich in fermentable fibers. youtube.comresearchgate.net Interestingly, some studies have found that while C15:0 levels are more directly correlated with dietary intake, C17:0 levels are more significantly influenced by endogenous synthesis. cosmeticsandtoiletries.comrsc.org This distinction is crucial for interpreting the metabolic significance of these fatty acids.
Inverse associations have been observed between circulating OCFAs and the risk of metabolic diseases such as type 2 diabetes and cardiovascular disease. nih.govrsc.orgcam.ac.uk Higher plasma concentrations of C15:0 and C17:0 have been linked to improved insulin (B600854) sensitivity and a lower incidence of these conditions. nih.govnih.gov This has led to the understanding that OCFAs are not just passive markers of diet but may also be indicators of a favorable metabolic status.
Table 1: Correlation of Plasma Pentadecanoic Acid (C15:0) with Dairy Intake
| Dairy Product | Spearman Correlation Coefficient (r) |
| Total Dairy Intake | 0.22 plos.org |
| Regular Cheese | 0.20 plos.orgnih.gov |
| Whole-Fat Dairy | 0.16 plos.orgnih.gov |
| Low-Fat Dairy | 0.17 plos.orgnih.gov |
| Butter | 0.13 plos.orgnih.gov |
| Total Milk | 0.13 nih.gov |
Markers of Endogenous Metabolic Perturbations
Elevated levels of OCFAs in plasma and tissues can serve as important indicators of certain inborn errors of metabolism. These genetic disorders disrupt the normal breakdown of specific amino acids and fatty acids, leading to the accumulation of precursor molecules, including propionyl-CoA.
Propionyl-CoA is a key intermediate in the metabolism of the branched-chain amino acids (BCAAs) valine and isoleucine, as well as methionine and threonine. nih.govyoutube.com It is also the end-product of the beta-oxidation of odd-chain fatty acids. nih.gov In healthy individuals, propionyl-CoA is converted to methylmalonyl-CoA and then to succinyl-CoA, which enters the citric acid (TCA) cycle for energy production. youtube.comresearchgate.net
However, in individuals with propionic acidemia , a deficiency in the enzyme propionyl-CoA carboxylase (PCC) prevents this conversion. plos.org This leads to a buildup of propionyl-CoA, which can then be used as a primer for the synthesis of OCFAs, resulting in abnormally high levels of C15:0 and C17:0 in plasma and red blood cell membranes. plos.org Similarly, methylmalonic acidemia , caused by a deficiency in the enzyme methylmalonyl-CoA mutase, also leads to the accumulation of propionyl-CoA and subsequently, elevated OCFAs. nih.govnih.gov Therefore, the measurement of plasma OCFAs can be a valuable tool for monitoring the metabolic control of patients with these disorders. nih.gov
Furthermore, conditions that affect biotin (B1667282) metabolism, such as biotinidase deficiency, can also lead to increased OCFA levels. Biotin is an essential cofactor for the PCC enzyme, and its deficiency can impair the function of this enzyme, leading to a similar metabolic block as seen in propionic acidemia. rsc.org
Table 2: Inborn Errors of Metabolism Associated with Elevated Odd-Chain Fatty Acids
| Disorder | Defective Enzyme/Process | Accumulated Precursor | Effect on OCFAs |
| Propionic Acidemia | Propionyl-CoA Carboxylase (PCC) | Propionyl-CoA | Increased synthesis and accumulation plos.org |
| Methylmalonic Acidemia | Methylmalonyl-CoA Mutase | Propionyl-CoA, Methylmalonyl-CoA | Increased synthesis and accumulation nih.govnih.gov |
| Biotinidase Deficiency | Biotin recycling, leading to deficient PCC activity | Propionyl-CoA | Increased synthesis and accumulation rsc.org |
Roles in Cellular and Organismal Physiology (Mechanistic Studies)
Beyond their utility as biomarkers, odd-chain fatty acids are emerging as active participants in various physiological processes. Mechanistic studies are beginning to uncover how these unique lipids influence cellular structure, signaling, and metabolism.
Involvement in Lipid Remodeling and Composition of Complex Lipids (e.g., Triacylglycerols, Phospholipids (B1166683), Ceramides)
Odd-chain fatty acids can be incorporated into a variety of complex lipids, thereby influencing the structure and function of cellular membranes and lipid droplets. The synthesis of OCFAs, primarily from propionyl-CoA, allows them to be integrated into the pathways of lipid synthesis. nih.gov
Triacylglycerols (TAGs) and Phospholipids (PLs): Studies have shown that OCFAs are found in both TAGs and PLs in human tissues and fluids, including human milk. rsc.org The incorporation into these complex lipids occurs through the same enzymatic pathways as even-chain fatty acids, where acyltransferases esterify the fatty acids to a glycerol (B35011) backbone. youtube.com The presence of OCFAs in phospholipids can alter the physical properties of cell membranes, such as fluidity and the formation of lipid rafts, which can in turn affect the function of membrane-bound proteins and signaling pathways. nih.gov Research on human milk has revealed that while the absolute concentration of OCFAs is higher in TAGs, their relative concentration is significantly greater in phospholipids, suggesting a potentially important structural or functional role in this fraction. rsc.org C17:0 is often the most abundant OCFA in both TAGs and PLs, followed by C15:0. rsc.org
Ceramides (B1148491): Ceramides are a class of sphingolipids that are crucial for cell membrane integrity and are involved in various signaling pathways. The synthesis of ceramides involves the acylation of a sphingoid base. While the majority of ceramides contain even-chain fatty acids, OCFAs can also be incorporated. cosmeticsandtoiletries.com The specific ceramide species formed is determined by the substrate preference of the six different ceramide synthases (CerS), each of which has a preference for fatty acyl-CoAs of a particular chain length. nih.gov The incorporation of OCFAs into ceramides can create unique ceramide species with potentially distinct biological activities.
Contribution to Cellular Signaling Pathways (e.g., PPARs)
Fatty acids are potent signaling molecules that can regulate gene expression, often by acting as ligands for nuclear receptors. Peroxisome proliferator-activated receptors (PPARs) are a family of transcription factors that play a central role in lipid and glucose metabolism. researchgate.netajmc.com There are three main isoforms: PPARα, PPARγ, and PPARδ.
It is well-established that various fatty acids and their derivatives can bind to and activate PPARs. pnas.orgnih.gov Emerging evidence suggests that odd-chain fatty acids are also involved in this signaling network. For instance, pentadecanoic acid (C15:0) has been shown to be an active dietary fatty acid that may exert its beneficial health effects, at least in part, by binding to and modulating the activity of key metabolic regulators like PPARs. escholarship.org The activation of PPARs by OCFAs can influence the expression of genes involved in fatty acid oxidation, adipogenesis, and insulin sensitivity. researchgate.netajmc.com For example, PPARα activation in the liver promotes the breakdown of fatty acids, while PPARγ activation is crucial for the differentiation of fat cells and the regulation of insulin action. nih.govajmc.com The interaction of OCFAs with PPARs provides a potential molecular mechanism for the observed associations between higher OCFA levels and improved metabolic health. researchgate.net
Modulation of Specific Metabolic Processes (e.g., Energy Metabolism, Alpha-oxidation, Branched-chain Amino Acid Catabolism)
Odd-chain fatty acids are intricately linked to several key metabolic pathways, influencing energy production and the breakdown of other nutrients.
Energy Metabolism: The beta-oxidation of odd-chain fatty acids proceeds in the same manner as for even-chain fatty acids, with the sequential removal of two-carbon units in the form of acetyl-CoA. youtube.comyoutube.com The final round of beta-oxidation of an OCFA, however, yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. youtube.comajmc.com This propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid (TCA) cycle. youtube.com This process is anaplerotic, meaning it replenishes TCA cycle intermediates, which can enhance the cycle's capacity for energy production and biosynthesis. This anaplerotic property is unique to the metabolism of OCFAs and certain amino acids.
Alpha-oxidation: While beta-oxidation is the primary pathway for fatty acid degradation, alpha-oxidation is a process that removes one carbon at a time from the carboxyl end of a fatty acid. This pathway is particularly important for the metabolism of branched-chain fatty acids like phytanic acid, which cannot be initially metabolized by beta-oxidation due to a methyl group on the beta-carbon. Deficiencies in the enzymes of alpha-oxidation lead to the accumulation of phytanic acid, causing a rare genetic disorder called Refsum disease. While not a primary pathway for the metabolism of straight-chain OCFAs, the process of alpha-oxidation can generate OCFAs from longer-chain even-chain fatty acids. nih.gov
Branched-chain Amino Acid (BCAA) Catabolism: The breakdown of the BCAAs valine and isoleucine is a significant source of propionyl-CoA, the precursor for the endogenous synthesis of odd-chain fatty acids. nih.govplos.orgnih.gov Studies in adipocytes have demonstrated that the catabolism of valine and isoleucine can contribute entirely to the pool of propionyl-CoA used for the synthesis of OCFAs. nih.govnih.gov This highlights a direct link between protein metabolism and the synthesis of these unique lipids. The rate of OCFA synthesis in these cells appears to be influenced by the activity of methylmalonyl-CoA mutase and the availability of propionyl-CoA to the fatty acid synthase enzyme. nih.gov This interplay between BCAA catabolism and OCFA synthesis underscores the interconnectedness of major metabolic pathways in the cell.
Research in Disease Models and Perturbed States (Non-Clinical)
The unique metabolism and physiological effects of odd-chain fatty acids (OCFAs) have prompted extensive investigation into their roles in various non-clinical disease models. These studies, spanning in vitro cellular systems and in vivo animal models, have been crucial in elucidating the mechanisms by which OCFAs may influence metabolic health and disease progression.
Investigation in In Vitro Cellular Models
In vitro studies using various cell lines have provided foundational insights into the molecular mechanisms of OCFAs. Pentadecanoic acid (C15:0) in particular has been shown to exert significant biological activities. In C2C12 myotubes, a model for skeletal muscle, C15:0 was found to significantly enhance basal glucose uptake and translocation of the glucose transporter GLUT4 to the plasma membrane. foodandnutritionresearch.net This effect was mediated not through the canonical insulin signaling pathway, but by activating the 5'-adenosine monophosphate-activated protein kinase (AMPK) pathway. foodandnutritionresearch.netnih.gov Further investigation showed that C15:0's activation of AMPK also enhanced insulin-stimulated glucose uptake, suggesting an insulin-sensitizing effect in muscle cells. foodandnutritionresearch.net
The anti-cancer potential of OCFAs has also been explored in vitro. In a human breast cancer stem-like cell line (MCF-7/SC), pentadecanoic acid demonstrated selective cytotoxicity and reduced cancer stemness. nih.gov Mechanistically, it suppressed the migratory and invasive capabilities of these cells by inhibiting the interleukin-6 (IL-6)-induced JAK2/STAT3 signaling pathway, leading to cell cycle arrest and apoptosis. nih.gov
Broader molecular phenotyping assays have compared C15:0 to established longevity-enhancing compounds like rapamycin (B549165) and metformin. colab.wspreprints.org These studies revealed that C15:0 exhibits a wide range of clinically relevant activities, including potent anti-inflammatory and antifibrotic effects across multiple human cell systems, often comparable or superior to the other tested compounds. colab.wsnih.govresearchgate.net In fibroblasts from patients with long-chain fatty acid oxidation disorders (lc-FAOD), medium-chain OCFAs like heptanoic acid (C7:0) have been shown to induce significant alterations in the cellular lipidomic and proteomic profiles, indicating they are not merely energy substrates but active metabolic modulators. mdpi.com
Metabolic studies in Fao rat hepatoma cells and Cos7 cells have traced the conversion pathways of OCFAs. These studies confirmed that C15:0 and heptadecanoic acid (C17:0) are substrates for elongation and desaturation, primarily by Δ9 desaturase, leading to the formation of metabolites like 17:1n-8. researchgate.net
| Odd-Chain Fatty Acid | Cell Model | Key Finding | Observed Mechanism | Reference |
|---|---|---|---|---|
| Pentadecanoic acid (C15:0) | C2C12 Myotubes (Mouse Muscle) | Promoted basal and insulin-stimulated glucose uptake. | Activation of the AMPK-AS160 signaling pathway. foodandnutritionresearch.net | foodandnutritionresearch.netnih.gov |
| Pentadecanoic acid (C15:0) | MCF-7/SC (Human Breast Cancer Stem-Like Cells) | Suppressed cancer cell stemness, migration, and invasion; induced apoptosis. | Inhibition of IL-6-induced JAK2/STAT3 signaling. nih.gov | nih.gov |
| Pentadecanoic acid (C15:0) | Multiple Human Primary Cell Systems (BioMAP) | Exhibited broad anti-inflammatory and antifibrotic activities. | Pleiotropic mechanisms including AMPK activation and mTOR inhibition. preprints.org | colab.wspreprints.orgnih.govresearchgate.net |
| Heptanoic acid (C7:0) | lc-FAOD Patient Fibroblasts | Induced disease- and treatment-specific alterations in lipidomic and proteomic profiles. | Modulation of cellular lipid metabolism and protein expression. mdpi.com | mdpi.com |
| Pentadecanoic acid (C15:0) & Heptadecanoic acid (C17:0) | Fao Rat Hepatoma Cells & Cos7 Cells | Metabolized via elongation and desaturation. | Preferential substrates of Δ9 desaturase, forming monounsaturated OCFAs. researchgate.net | researchgate.net |
Studies in Animal Models of Metabolic Dysregulation
Animal models have been instrumental in contextualizing the in vitro findings within a complex physiological system. Studies in mice have highlighted a strong link between dietary stress and OCFA levels. In C57BL/6J mice fed a high-fat diet (HFD), a significant depletion of both serum and liver C15:0 and C17:0 was observed in parallel with the development of hepatic fat accumulation. nih.govnih.gov This reduction in OCFAs was associated with lower expression of key liver lipid metabolism genes and a decrease in the abundance of beneficial gut bacteria known to produce propionate, the precursor for OCFA synthesis. nih.gov Similarly, a low-protein diet in mice also led to a significant depletion in serum C15:0 and C17:0 and upregulated hepatic fat uptake, suggesting OCFAs are sensitive markers of suboptimal diet-induced metabolic changes. biorxiv.org
Conversely, supplementation with OCFAs has shown protective effects. In a mouse model of Asian-type type 2 diabetes (pancreatic beta cell-specific CDKAL1-deficient mice), dietary administration of a C15:0-based triglyceride improved glucose intolerance. medwinpublishers.com These effects were linked to enhanced insulin secretion from pancreatic islets. medwinpublishers.com However, the relationship is not always straightforward. In one study, supplementing a high-fat diet with pure C17:0 did not prevent body weight gain or ectopic lipid accumulation in the liver of mice, suggesting that the beneficial metabolic effects associated with dairy fat (a primary source of OCFAs) may arise from a complex interplay of various components rather than C17:0 alone. mdpi.com
Association with Altered Metabolic States and Disease Progression Mechanisms
Research in non-clinical models has begun to uncover the core mechanisms linking OCFAs to metabolic health. A central hypothesis revolves around the metabolic fate of OCFAs. Their beta-oxidation yields propionyl-CoA in addition to acetyl-CoA. wikipedia.orgnih.gov Propionyl-CoA can be converted to succinyl-CoA, which serves as an anaplerotic substrate for the tricarboxylic acid (TCA) cycle. nih.govnih.gov This process replenishes TCA cycle intermediates, which is vital for maintaining mitochondrial function, particularly under conditions of high metabolic stress or in diseases characterized by compromised energy metabolism. nih.gov
The observed benefits of OCFAs in disease models are tied to specific molecular pathways. The improvement in glucose tolerance in diabetic mice is attributed to the ability of C15:0 to reduce endoplasmic reticulum (ER) stress in pancreatic beta cells, thereby preserving their insulin secretion capacity. medwinpublishers.com In muscle tissue, the mechanism involves the activation of the AMPK pathway, a master regulator of cellular energy homeostasis, which stimulates glucose uptake independently of insulin signaling. foodandnutritionresearch.net In the context of cancer, the inhibition of the JAK2/STAT3 pathway by C15:0 highlights its potential to interfere with signaling cascades that are crucial for cancer cell proliferation and survival. nih.gov
Biotechnological and Metabolic Engineering Applications
The growing recognition of the unique properties and potential applications of OCFAs has spurred interest in developing biotechnological methods for their production. Metabolic engineering of microorganisms offers a promising and sustainable alternative to chemical synthesis or extraction from natural sources.
Engineered Microbial Production of Odd-Chain Fatty Acids
The natural biosynthesis of fatty acids in most microorganisms overwhelmingly favors even-chain products, as it uses acetyl-CoA as the primary building block. nih.gov The production of OCFAs requires propionyl-CoA as the starter unit, and the low intracellular availability of this precursor is the main bottleneck for large-scale bioproduction. nih.gov
To overcome this limitation, researchers have employed synthetic biology and metabolic engineering strategies in various microbial hosts. A key approach involves engineering pathways for the de novo synthesis of propionyl-CoA from central metabolites like glucose. In the oleaginous yeast Yarrowia lipolytica, a modular metabolic pathway was constructed to convert oxaloacetate into propionyl-CoA. frontiersin.org Introducing this pathway into a lipid-accumulating yeast strain resulted in a 7.2-fold increase in OCFA production from glucose, with pentadecanoic acid being the predominant product. frontiersin.org
Another successful strategy focuses on manipulating precursor consumption. In the microalga Schizochytrium sp., the gene for methylmalonyl-CoA mutase (MCM), which consumes propionyl-CoA, was knocked out. acs.org This engineered strain achieved an OCFA titer of 2.82 g/L, a 5.76-fold increase over the wild type. This was further enhanced to 6.82 g/L, the highest reported titer to date, using a fed-batch co-feeding strategy. acs.org Similar work in Escherichia coli has focused on introducing heterologous enzymes, such as specific thioesterases, to facilitate the synthesis of OCFAs and other derivatives. google.comnih.govnih.gov These engineering efforts are creating robust microbial cell factories capable of producing high-value OCFAs from renewable feedstocks. tandfonline.comdp.tech
| Microorganism | Engineering Strategy | Key Result | Reference |
|---|---|---|---|
| Yarrowia lipolytica | Construction of a modular pathway for de novo propionyl-CoA synthesis from glucose. | 7.2-fold increase in OCFA production (0.36 g/L) in an engineered lipid-accumulating strain. frontiersin.org | frontiersin.org |
| Schizochytrium sp. | Knockout of methylmalonyl-CoA mutase (MCM) to block propionyl-CoA consumption. | Achieved an OCFA titer of 6.82 g/L with a fed-batch co-feeding strategy. acs.org | acs.org |
| Escherichia coli | Overexpression of threonine pathway to increase propionyl-CoA supply. | Increased the percentage of OCFAs out of total fatty acids from <1% to 18%. frontiersin.org | frontiersin.org |
| Recombinant Microbial Cells | Introduction of specific thioesterase activity (e.g., tesA, fatA, fatB). | Engineered cells to produce a fatty acid composition comprising OCFAs. google.com | google.com |
Development of OCFA-Based Substrates for Metabolic Support in Model Systems
Beyond their role as biomarkers, specific OCFAs are being developed as therapeutic substrates to provide metabolic support in model systems of inherited metabolic diseases. The synthetic triglyceride triheptanoin (B1683035), composed of three heptanoic acid (C7:0) molecules on a glycerol backbone, is a prime example. nih.gov
Triheptanoin has been investigated extensively as a metabolic therapy for long-chain fatty acid oxidation disorders (LC-FAOD) and other conditions where energy metabolism is impaired. nih.govclinicaltrials.gov Following oral administration, triheptanoin is hydrolyzed into heptanoate (B1214049) and glycerol. nih.gov Heptanoate can be metabolized via beta-oxidation to provide both acetyl-CoA (an energy source) and propionyl-CoA. nih.govnih.gov The resulting propionyl-CoA serves an anaplerotic function, replenishing the TCA cycle with intermediates and bypassing the primary metabolic block in these disorders. nih.govclinicaltrials.gov
This anaplerotic therapy has shown promise in models of severe metabolic dysfunction. For instance, in a model of mitochondrial malate (B86768) dehydrogenase deficiency, a rare disorder that impairs the TCA cycle, triheptanoin treatment was shown to supply the cycle with necessary intermediates, improving key biochemical parameters. nih.gov The use of triheptanoin in models of glycogen (B147801) storage diseases and LC-FAOD is based on its ability to provide an alternative and efficient source of energy and anaplerotic substrates, thereby supporting cellular function during metabolic stress. clinicaltrials.govclinicaltrials.gov These studies establish OCFA-based compounds like triheptanoin as crucial tools for investigating and potentially managing diseases of energy deficiency.
Future Directions and Emerging Research Avenues
Integration of LC-MS-Based OCFA Profiling with Multi-Omics Data
A holistic understanding of OCFA metabolism and function requires looking beyond lipidomics alone. The integration of liquid chromatography-mass spectrometry (LC-MS)-based OCFA profiling with other large-scale biological data sets, such as proteomics, transcriptomics, and metabolomics, is a key future direction. This multi-omics approach allows researchers to build a more complete picture of how OCFAs interact with other molecules and pathways. researchgate.netnih.gov
For instance, by combining lipidomics data with proteomics, scientists can identify proteins that are involved in the transport, storage, and breakdown of OCFAs. mdpi.com Similarly, integrating transcriptomics can reveal how the expression of genes related to fatty acid metabolism changes in response to varying OCFA levels. mdpi.com Metabolomics, the study of all small molecules in a biological system, can further illuminate the metabolic pathways that are influenced by OCFAs. ualberta.ca This integrated approach has the potential to uncover novel regulatory networks and biomarkers for various diseases. nih.gov
Key Research Areas for Multi-Omics Integration:
Identifying protein-OCFA interactions: Uncovering which proteins bind to and are regulated by specific OCFAs.
Mapping gene-OCFA regulatory networks: Understanding how OCFAs influence gene expression and vice versa.
Linking OCFA profiles to metabolic phenotypes: Correlating specific OCFA signatures with particular disease states or physiological conditions. nih.gov
Elucidation of Novel Odd-Chain Fatty Acid Species and Derivatives
While the roles of common OCFAs like pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) are increasingly recognized, the full diversity of OCFA structures in nature is likely much greater. nih.gov Future research will focus on the identification and characterization of novel OCFA species and their derivatives. These may include OCFAs with unusual structures, such as branches or rings, as well as conjugated forms where an OCFA is attached to another molecule.
Recent studies have already begun to uncover new OCFA derivatives. For example, researchers have identified novel odd-chain cyclopropane (B1198618) fatty acids, such as cis-11,12-methylene-pentadecanoic acid and cis-13,14-methylene-heptadecanoic acid, in mammalian systems. nih.govescholarship.org These discoveries were made possible by the synthesis of authentic standards and their use in sophisticated LC-MS analyses. escholarship.org The identification of such novel compounds opens up new avenues for investigating their biological functions and potential as biomarkers. researchgate.net
Advanced LC-MS Techniques for Spatially Resolved OCFA Analysis
Understanding where OCFAs are located within tissues and even individual cells is crucial for deciphering their specific functions. Traditional methods that analyze bulk tissue samples provide an average concentration but lose this critical spatial information. Advanced LC-MS techniques are now emerging that can provide spatially resolved analysis of OCFAs.
Mass spectrometry imaging (MSI) is a powerful tool that allows for the visualization of the distribution of molecules directly in tissue sections. By coupling LC with MSI, researchers can identify and map the location of different OCFA species with high resolution. This can reveal, for example, whether certain OCFAs accumulate in specific cell types or subcellular compartments under different physiological or pathological conditions.
Unraveling Complex Regulatory Networks Governing OCFA Homeostasis
The levels of OCFAs in the body are tightly controlled through a complex interplay of synthesis, dietary intake, and breakdown. nih.gov A key area of future research is to unravel the intricate regulatory networks that govern OCFA homeostasis. This involves identifying the key enzymes, transcription factors, and signaling molecules that control the production and utilization of these fatty acids.
For example, the elongation of very long-chain fatty acids (ELOVL) enzymes play a crucial role in the synthesis of both even- and odd-chain fatty acids. nih.gov Understanding how the activity of these enzymes is regulated will provide insights into how OCFA levels are maintained. Furthermore, investigating the interplay between gut microbiota, which can produce propionate (B1217596) (a precursor for OCFA synthesis), and host metabolism is essential for a complete picture of OCFA homeostasis. nih.gov
Exploration of Specific Biological Functions of Individual OCFA Isomers and their Conjugates
Not all OCFAs are created equal. Even small differences in their chemical structure, such as the position of a double bond or the presence of a methyl branch (isomerism), can have profound effects on their biological activity. nih.gov A significant future research avenue is the detailed exploration of the specific functions of individual OCFA isomers and their conjugated forms.
For example, conjugated linoleic acid (CLA) isomers have been shown to have a range of biological effects, from anti-cancer properties to influences on body fat metabolism. researchgate.netresearchgate.net Similarly, the various isomers of other OCFAs likely have distinct roles that are yet to be discovered. Advanced analytical techniques are needed to separate and identify these isomers, which can then be studied in cell culture and animal models to determine their specific biological functions. nih.gov Research into specialized pro-resolving mediators (SPMs), which are derived from polyunsaturated fatty acids and play a role in resolving inflammation, provides a model for how the functions of specific lipid derivatives can be elucidated. nih.govfrontiersin.orgresearchgate.net
Q & A
Q. What are the key methodological advantages of LC-MS over GC-MS for analyzing odd-chain fatty acids (OC-FAs)?
LC-MS avoids derivatization steps required for GC-MS, reducing sample preparation time and minimizing degradation risks for unstable fatty acids. Advanced LC-MS platforms (e.g., Q Exactive HF-X Orbitrap) enable simultaneous quantification of over 40 fatty acids, including OC-FAs, with a 15-minute run time, while GC-MS typically requires longer separations and derivatization . LC-MS also allows direct analysis of non-esterified fatty acids (NEFAs) in complex matrices like plasma or plant oils, which is challenging for GC-MS due to interference from triglycerides .
Q. How should researchers select internal standards for quantifying OC-FAs in LC-MS workflows?
Stable isotope-labeled analogs (e.g., ¹³C-labeled OC-FAs) are ideal for correcting matrix effects and ion suppression. If unavailable, odd-chain fatty acids (e.g., pentadecanoic acid, C15:0) can serve as internal standards due to their low natural abundance in many biological samples. Calibration curves must account for chain-length-specific responses, validated via cross-platform comparisons with GC-FID .
Q. What sample preparation protocols are optimal for OC-FA analysis in lipid-rich matrices like plasma or adipose tissue?
For LC-MS:
- Plasma/Serum: Dilute with iso-propanol, centrifuge, and hydrolyze supernatants to release NEFAs. Avoid organic solvents that co-elute with OC-FAs .
- Adipose Tissue: Extract total lipids using methanol/MTBE, followed by saponification to hydrolyze triglycerides. Validate recovery rates using spiked OC-FA standards . GC-MS requires transmethylation to fatty acid methyl esters (FAMEs), which risks altering OC-FA profiles during derivatization .
Advanced Research Questions
Q. How can researchers resolve co-eluting isomers (e.g., branched vs. odd-chain FAs) in LC-MS workflows?
Use orthogonal techniques:
- MS/MS Fragmentation: Odd-chain FAs like C15:0 produce distinct fragment ions (e.g., m/z 239 for [M-H]⁻) compared to branched analogs (e.g., methyltetradecanoic acid) .
- Chromatography: Employ C18 columns with 1.7 µm particles and gradient elution (e.g., 0.1% acetic acid in water/acetonitrile) to separate positional isomers. Validate with synthetic standards .
- Cross-Validation: Confirm identities via GC-MS FAME analysis, which distinguishes branched and odd-chain FAs based on retention indices .
Q. What biological significance do OC-FAs hold in metabolic and disease studies?
OC-FAs (e.g., C15:0, C17:0) are biomarkers for gut microbiota activity and dietary intake (e.g., dairy). Elevated OC-FAs correlate with improved insulin sensitivity and reduced cardiovascular risk, while deficiencies are linked to metabolic disorders . In viral infection models, OC-FAs accumulate in lipid droplets during host-pathogen interactions, suggesting roles in membrane remodeling .
Q. How should method validation address discrepancies in OC-FA quantification between LC-MS and GC-MS?
- Accuracy: Compare results with GC-FID, the gold standard for absolute quantification. Use correction factors for PUFA autoxidation during LC-MS analysis .
- Precision: Assess inter-day variability (<10% CV) using pooled plasma or certified reference materials (e.g., CRM18920) .
- Sensitivity: Validate limits of detection (LOD < 0.1 µM) via serial dilutions of OC-FA standards in biological matrices .
Q. What strategies optimize OC-FA detection in multi-omics studies integrating lipidomics and metabolomics?
- Sample Harmonization: Use a single hydrolysis protocol to analyze OC-FAs and oxylipins (e.g., eicosanoids) from the same extract .
- Data Integration: Apply OPLS-DA to link OC-FA profiles with microbiota-derived metabolites (e.g., short-chain fatty acids) in fecal or plasma samples .
- Workflow Efficiency: Pair LC-MS with rapid MSI (mass spectrometry imaging) to map OC-FA spatial distribution in tissues .
Data Interpretation and Controversies
Q. How to reconcile contradictory findings on OC-FA roles in inflammation?
Discrepancies arise from:
- Matrix Effects: Plasma OC-FAs may reflect dietary intake, while tissue-specific pools (e.g., adipose) correlate with endogenous synthesis .
- Microbial Confounders: Gut microbiota composition (e.g., Bifidobacterium) influences OC-FA production, requiring metagenomic data for contextualization . Standardize reporting of OC-FA sources (dietary vs. microbial) and normalize to total lipid content to reduce variability .
Q. Why do some studies report low OC-FA recovery in plant oils despite microbial synthesis potential?
Plant oils (e.g., flaxseed) predominantly contain even-chain PUFAs (C18:3 n-3), while OC-FAs are microbial byproducts. Enrich OC-FAs via microbial fermentation (e.g., E. coli engineering) or analyze rhizosphere samples for plant-microbe interactions .
Methodological Innovations
Q. Can LC-MS replace GC-MS for OC-FA analysis in clinical diagnostics?
LC-MS is superior for high-throughput NEFA quantification (e.g., omega indices) but lacks GC-MS resolution for branched-chain isomers. Hybrid approaches are recommended: LC-MS for rapid screening and GC-MS for confirmatory isomer analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
